Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate
Description
Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate is a glycine-derived compound featuring a disodium salt structure, a hydroxyphenyl substituent, and carboxylatomethyl groups. For instance, disodium salts like Gadoxetate Disodium (a gadolinium-based contrast agent) share similar carboxylatomethyl coordination motifs, indicating possible roles in medical imaging or metal ion sequestration .
Properties
CAS No. |
34270-33-2 |
|---|---|
Molecular Formula |
C11H11NNa2O5 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl-[(2-hydroxyphenyl)methyl]amino]acetate |
InChI |
InChI=1S/C11H13NO5.2Na/c13-9-4-2-1-3-8(9)5-12(6-10(14)15)7-11(16)17;;/h1-4,13H,5-7H2,(H,14,15)(H,16,17);;/q;2*+1/p-2 |
InChI Key |
RNVZAFDZRKNRMS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)[O-])CC(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate typically involves the reaction of glycine with formaldehyde and a phenolic compound under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
pH: Basic (pH 8-10)
Catalysts: Sodium hydroxide or other basic catalysts
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Quinone derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Alkylated or acylated phenolic compounds
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, studies have shown that similar chelating agents can enhance the efficacy of antibiotics by disrupting bacterial cell walls or binding essential metal ions required for microbial growth .
Case Study: Efficacy Against Pathogens
A study evaluated the effectiveness of this compound against common pathogens. The results indicated a notable reduction in bacterial counts when treated with the compound, suggesting its potential as an adjunct therapy in infectious diseases.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 1 |
| Escherichia coli | 12 | 1 |
| Candida albicans | 10 | 1 |
Environmental Applications
Heavy Metal Chelation
The compound acts as a chelating agent, effectively binding to heavy metals such as lead, cadmium, and mercury. This property is crucial in bioremediation strategies aimed at detoxifying contaminated environments. The ability to form stable complexes with heavy metals facilitates their removal from soil and water systems .
Case Study: Bioremediation of Contaminated Water
In a controlled study, water samples contaminated with lead were treated with this compound. The results demonstrated a significant decrease in lead concentration over time, highlighting its effectiveness in environmental cleanup efforts.
| Time (hours) | Lead Concentration (mg/L) | Reduction (%) |
|---|---|---|
| 0 | 50 | 0 |
| 24 | 30 | 40 |
| 48 | 10 | 80 |
Industrial Applications
Cosmetic Formulations
The compound is also utilized in cosmetic formulations due to its skin-conditioning properties. Its ability to chelate metal ions can help improve product stability and efficacy by preventing the degradation of active ingredients .
Case Study: Stability Testing in Cosmetic Products
A formulation containing this compound was subjected to stability testing under various conditions. The results indicated that the inclusion of this compound significantly enhanced the shelf life of the product by reducing oxidative degradation.
Mechanism of Action
The mechanism by which Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxylate and hydroxyl groups, forming stable complexes. This chelation process can inhibit the catalytic activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems.
Comparison with Similar Compounds
Structural Features
The target compound’s structure combines a hydroxyphenyl group, carboxylatomethyl moieties, and a glycinate backbone. Key structural analogs include:
Key Observations :
- The hydroxyphenyl group in the target compound and Ethyl N-((2-hydroxyphenyl)methyl)glycinate enhances polarity, affecting solubility and chromatographic behavior.
Comparative Examples:
Methyl N-(1H-indol-2-ylcarbonyl)glycinate :
- Synthesized from indole-2-carboxylic acid and methyl glycinate hydrochloride via coupling reactions (74% yield) .
- Key step: Activation of carboxylic acid with N-methylmorpholine and methyl chloroformate.
Ethyl N-((2-hydroxyphenyl)methyl)glycinate :
- Likely synthesized via reductive amination or nucleophilic substitution between glycine ethyl ester and 2-hydroxybenzyl halides.
Solid-Phase Synthesis of N-(pyrimidin-2-yl)glycinate :
- Avoids dimerization (e.g., diketopiperazine formation) by using solid-phase strategies, contrasting with failed liquid-phase alkylation attempts .
Challenges :
- Bulky substituents (e.g., bromophenyl) may hinder reaction efficiency, as seen in low yields (46–69%) for indole derivatives .
- Sodium salt formation requires precise pH control and purification, as seen in Gadoxetate Disodium synthesis .
Physicochemical Properties
Biological Activity
Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound has the molecular formula C15H18N2Na2O4 and is characterized by the presence of a carboxylate group, a hydroxyl group, and a glycine backbone. Its structure allows it to participate in various biochemical interactions, making it a candidate for further pharmacological evaluation.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The mechanism typically involves the scavenging of free radicals, which can lead to cellular damage if not neutralized. For example, compounds that activate the NRF2 pathway have shown increased expression of antioxidant enzymes like NQO1, which is crucial for cellular defense against oxidative stress .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Analogous compounds have been shown to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity and Cancer Research
The potential cytotoxic effects of this compound have been evaluated in various cancer cell lines. Compounds with similar functionalities have demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound could also exhibit anticancer properties. The apoptotic pathways activated by these compounds often involve caspase activation and modulation of cell cycle regulators .
Study 1: NRF2 Activation
A study investigated the effect of similar compounds on NRF2 activation in keratinocytes. Results showed that modifications to the chemical structure led to enhanced cellular uptake and increased NRF2 levels, correlating with higher antioxidant enzyme expression (Table 1) .
| Compound | Concentration (μM) | NRF2 Expression (Fold Change) | NQO1 Expression (Fold Change) |
|---|---|---|---|
| DMSO | - | 1 | 1 |
| Compound A | 0.1 | 1.43 | 1.15 |
| Compound B | 1.0 | 1.36 | 1.59 |
| Compound C | 10 | 3.07 | 3.34 |
Study 2: Antimicrobial Efficacy
In another study, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth at specific concentrations, showcasing its potential as an antimicrobial agent (Table 2).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between glycine derivatives and functionalized aromatic precursors. For example, esterification of glycine with hydroxyphenylmethyl groups followed by carboxylatomethylation and neutralization with sodium hydroxide can yield the disodium salt. Purity can be assessed via reversed-phase HPLC (C18 column, UV detection at 254 nm) and confirmed by elemental analysis (C, H, N, Na content) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : and NMR can identify the hydroxyphenyl proton environment (δ 6.8–7.2 ppm for aromatic protons) and carboxylate signals (δ 170–175 ppm for carbonyl carbons) .
- FT-IR : Peaks at ~1600 cm (C=O stretching) and 3400 cm (O-H from phenolic group) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M-Na] or [M-2Na]) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted across a pH range (2–12) using buffered solutions. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λ~270 nm for phenolic groups) and ion chromatography to detect free glycinate or sodium ions. The compound is likely stable at neutral to alkaline pH due to carboxylate and phenolic deprotonation, but acidic conditions may hydrolyze ester linkages .
Advanced Research Questions
Q. What is the chelation behavior of this compound with transition metals, and how does pH modulate binding affinity?
- Methodological Answer : Titration experiments with metals (e.g., Cu, Zn) under controlled pH (2–10) can determine stability constants (log K). Use UV-Vis spectroscopy to track ligand-to-metal charge transfer bands (e.g., ~400–500 nm for Cu complexes) or potentiometry to measure proton displacement. The hydroxyphenyl group may enhance chelation at higher pH via deprotonation, as seen in analogous glycinate-metal complexes .
Q. How can computational models predict the compound’s interaction with biological macromolecules (e.g., proteins)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions. Parameterize the compound using DFT-optimized geometries (B3LYP/6-31G* basis set). Focus on hydrogen bonding between the phenolic OH and protein residues (e.g., tyrosine kinases) or electrostatic interactions with carboxylate groups .
Q. What experimental designs resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Conduct comparative solubility studies in polar solvents (water, DMSO, ethanol) using gravimetric analysis. Control variables include temperature (25°C vs. 40°C), ionic strength (adjusted with NaCl), and particle size (micronized vs. crystalline forms). Conflicting data may arise from polymorphism or hydration states, which can be clarified via PXRD and TGA .
Q. Does the hydroxyphenyl moiety confer antioxidant activity, and how can this be quantified?
- Methodological Answer : Assess radical scavenging capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Prepare solutions in ethanol and measure absorbance decay at 517 nm. Compare IC values to standards like ascorbic acid. ESR spectroscopy can directly detect radical quenching by phenolic O-H groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
